

# Astin C: A Technical Guide to a Novel cGAS-STING Pathway Inhibitor

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## Compound of Interest

Compound Name: *Astin C*

Cat. No.: *B2457220*

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## Abstract

**Astin C**, a cyclic pentapeptide derived from the endophytic fungus *Cyanoderrella asteris* found in the medicinal plant *Aster tataricus*, has emerged as a potent and specific inhibitor of the cGAS-STING signaling pathway. This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various autoimmune diseases and cancers. **Astin C** exerts its inhibitory effect by directly binding to the STING protein and preventing the recruitment of the transcription factor IRF3, thereby blocking downstream inflammatory signaling. This technical guide provides a comprehensive overview of **Astin C**, including its mechanism of action, quantitative biological data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

## Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key innate immune sensing pathway that detects the presence of cytosolic DNA, a danger signal associated with infection and cellular damage. Upon activation, this pathway triggers the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation can lead to chronic inflammation and contribute to the pathology of autoimmune disorders and certain cancers.

**Astin C**, originally isolated from *Aster tataricus*, is a natural product that has been identified as a specific inhibitor of the STING pathway.<sup>[1]</sup> Notably, it is not the plant itself but an endophytic fungus, *Cyanoderma asteris*, that produces **Astin C**.<sup>[2][3][4]</sup> Its unique mechanism of action, which involves the allosteric inhibition of the STING-IRF3 interaction, makes it a valuable tool for studying STING-mediated signaling and a promising lead compound for the development of novel therapeutics.

## Chemical Properties

**Astin C** is a cyclic pentapeptide with the following chemical structure:

- IUPAC Name: (3S,6S,9S,12R,15S)-12-((R)-1-hydroxyethyl)-3,9-bis(4-hydroxyphenyl)-6,15-dimethyl-1,4,7,10,13-pentaazacyclopentadecane-2,5,8,11,14-pentone
- Molecular Formula: C<sub>32</sub>H<sub>41</sub>N<sub>5</sub>O<sub>8</sub>
- Molecular Weight: 639.7 g/mol
- CAS Number: 148057-23-2<sup>[1]</sup>

## Mechanism of Action: Inhibition of the cGAS-STING Pathway

**Astin C** specifically targets the STING protein, a central adaptor in the cGAS-STING signaling cascade. The canonical activation of this pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, to STING. This binding induces a conformational change in STING, leading to its activation and the recruitment of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.

**Astin C** disrupts this signaling cascade by specifically blocking the recruitment of IRF3 to the STING signalosome.<sup>[1][5]</sup> It does not inhibit the activation of STING itself or the recruitment and activation of TBK1. This targeted inhibition of a key downstream step makes **Astin C** a highly specific modulator of STING signaling.



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**Figure 1:** Astin C inhibits the cGAS-STING signaling pathway by blocking IRF3 recruitment to STING.

## Quantitative Biological Data

The biological activity of **Astin C** has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

### Table 1: In Vitro Activity of Astin C

Parameter	Assay	Cell Line / System	Value	Reference
IC <sub>50</sub>	Inhibition of IFN- $\beta$ mRNA expression (ISD-induced)	Mouse Embryonic Fibroblasts (MEFs)	3.42 $\mu$ M	[6]
IC <sub>50</sub>	Inhibition of IFN- $\beta$ mRNA expression (ISD-induced)	Human Lung Fibroblasts (IMR-90)	10.83 $\mu$ M	[6]
IC <sub>50</sub>	Immunosuppressive Activity	Mouse Lymph Node Cells	12.6 $\pm$ 3.3 $\mu$ M	[7]
Kd	Binding to STING (C-Terminal Domain)	In vitro binding assay	53 nM	[8]

**Table 2: In Vivo Activity of Astin C**

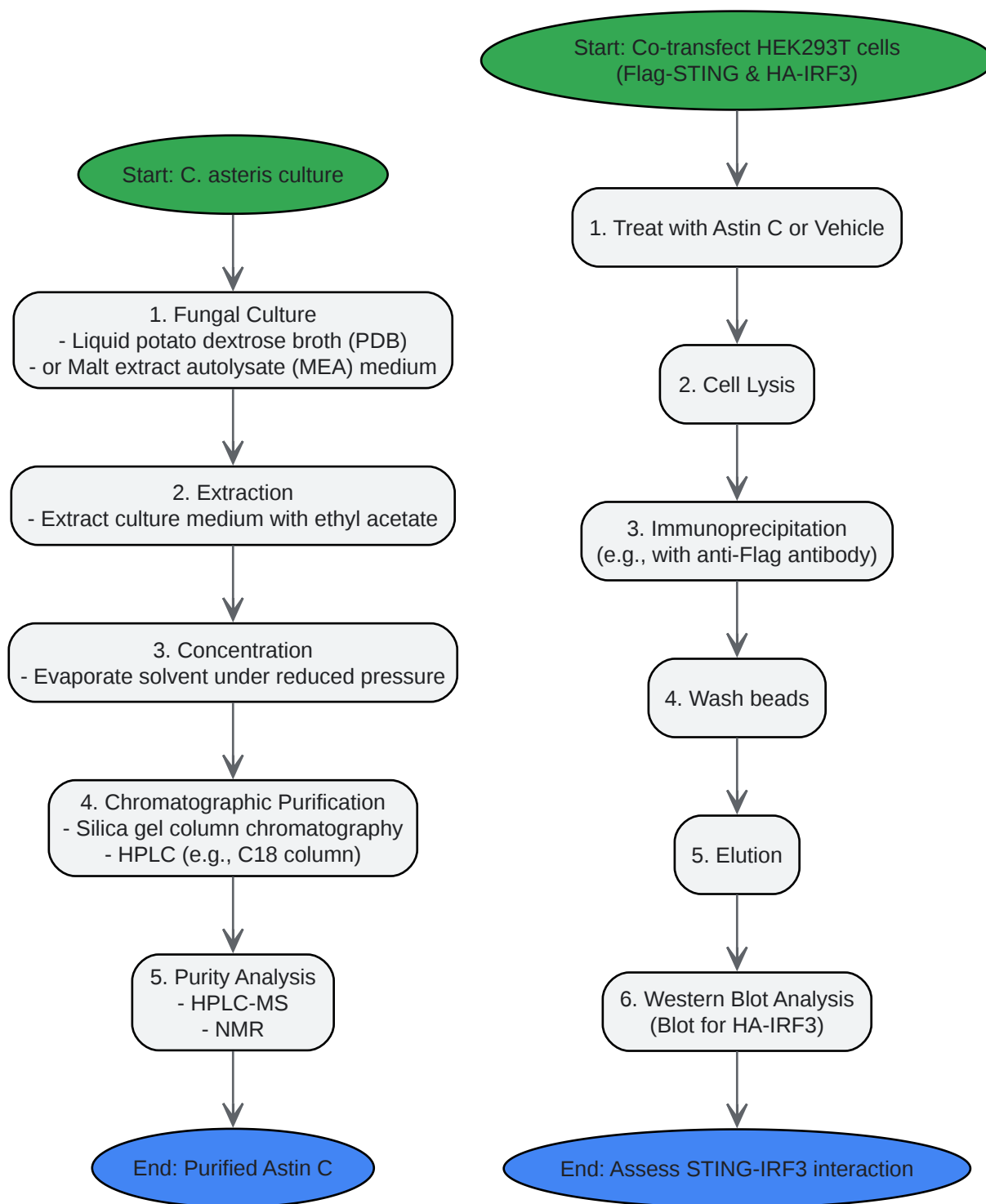
Animal Model	Tumor Cell Line	Dosing Regimen	Efficacy	Reference
Male ICR mice	Sarcoma 180 (ascites)	5.0 mg/kg; intraperitoneal injection; 5 days	45% tumor growth inhibition	[9]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Astin C**.

## Isolation and Purification of Astin C from Cyanodermella asteris

The production of **Astin C** can be achieved through the cultivation of the endophytic fungus *Cyanoderrella asteris*.



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